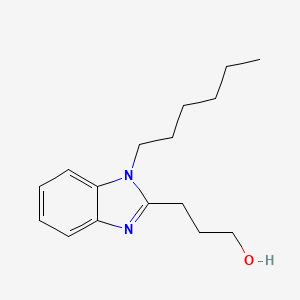
3-(1-hexyl-1H-1,3-benzodiazol-2-yl)propan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1-Hexyl-1H-1,3-benzodiazol-2-yl)propan-1-ol, also referred to as HDBP, is a synthetic compound that has been used in a variety of scientific research applications. HDBP is a colorless liquid that is soluble in a variety of organic solvents, making it an ideal compound for laboratory experiments. HDBP has been used to study the mechanism of action of various compounds and to investigate the biochemical and physiological effects of these compounds.
Aplicaciones Científicas De Investigación
HDBP has been used in a variety of scientific research applications, including the study of drug metabolism, the investigation of drug-drug interactions, and the elucidation of the mechanism of action of various compounds. HDBP has also been used to study the effects of various compounds on the biochemical and physiological processes of cells and organisms.
Mecanismo De Acción
HDBP has been found to interact with various receptors and enzymes in the body. It has been found to inhibit the activity of cytochrome P450 (CYP) enzymes, which are responsible for the metabolism of drugs in the body. HDBP has also been found to interact with G-protein coupled receptors, which are involved in a variety of cellular processes such as cell signaling and gene expression.
Biochemical and Physiological Effects
HDBP has been found to affect the biochemical and physiological processes of cells and organisms. It has been found to inhibit the activity of certain enzymes involved in the metabolism of drugs, which can lead to increased levels of the drug in the body and potentially increased toxicity. HDBP has also been found to affect the expression of certain genes, which can lead to changes in the biochemical and physiological processes of cells and organisms.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
HDBP has several advantages for laboratory experiments. It is a colorless liquid that is soluble in a variety of organic solvents, making it easy to handle and store. It also has a low melting point, which makes it easy to purify by recrystallization. However, HDBP is also highly reactive and can react with other compounds, so it is important to take precautions when handling it in the laboratory.
Direcciones Futuras
There are several potential future directions for research involving HDBP. One potential direction is to investigate the effects of HDBP on the expression of genes involved in drug metabolism and drug-drug interactions. Another potential direction is to study the effects of HDBP on the biochemical and physiological processes of cells and organisms. Finally, HDBP could be used to study the mechanism of action of various compounds and to investigate the biochemical and physiological effects of these compounds.
Métodos De Síntesis
HDBP is synthesized through a reaction between 1-hexanol and 1,3-dibromo-2-propanol. This reaction is catalyzed by a base, such as sodium hydroxide, and is carried out at a temperature of 100-120°C. The reaction takes place in an inert atmosphere, such as nitrogen or argon, and the product is purified by distillation or recrystallization.
Propiedades
IUPAC Name |
3-(1-hexylbenzimidazol-2-yl)propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O/c1-2-3-4-7-12-18-15-10-6-5-9-14(15)17-16(18)11-8-13-19/h5-6,9-10,19H,2-4,7-8,11-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLCXMZXPMNDLHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCN1C2=CC=CC=C2N=C1CCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-hexyl-1H-benzo[d]imidazol-2-yl)propan-1-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[3-(6-bromo-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B6576039.png)
![3-phenyl-N-[(4-phenyloxan-4-yl)methyl]propanamide](/img/structure/B6576047.png)
![8-hydrazinyl-7-[2-hydroxy-3-(2-methylphenoxy)propyl]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6576049.png)
![4-[3-(3,4-dimethoxyphenyl)-5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B6576063.png)
![7-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-8-{[3-(1H-imidazol-1-yl)propyl]amino}-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6576068.png)
![7-hexyl-8-[(2-hydroxyethyl)amino]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6576070.png)
![N-[3-(1H-imidazol-1-yl)propyl]-N'-(2-methylphenyl)ethanediamide](/img/structure/B6576074.png)

![8-(butylamino)-1,3-dimethyl-7-[(4-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6576084.png)
![2-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(2-methylpiperidin-1-yl)ethan-1-one](/img/structure/B6576094.png)
![7-[2-hydroxy-3-(2-methylphenoxy)propyl]-1,3-dimethyl-8-[(3-methylphenyl)amino]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6576106.png)
![2-{[5-(2-fluorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(2-methylpiperidin-1-yl)ethan-1-one](/img/structure/B6576127.png)

![3-(4-methoxyphenyl)-3-methyl-7-thia-2,4,5-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),5,9,11-tetraene](/img/structure/B6576141.png)